Bienvenue dans la boutique en ligne BenchChem!

BVD 10

Neuropeptide Y Receptor Binding Selectivity

BVD 10 (CAS 262418-00-8) is a synthetic NPY analog peptide that serves as a selective Y1 receptor antagonist, indispensable for dissecting Y1-mediated signaling in neurobiological and metabolic research. Its defining advantage is the quantitative selectivity gap: Ki=25.7 nM at Y1 versus 1420 nM (Y2) and 7100 nM (Y5), ensuring >55-fold Y1 selectivity. Unlike non-selective antagonists (e.g., BIBP 3226), BVD 10 eliminates off-target NPFF receptor cross-reactivity. As a peptide with poor BBB penetration, it is ideal for central administration studies (i.c.v.) in epilepsy, feeding behavior, and glutamate release assays. Procure with confidence for reproducible, target-specific results.

Molecular Formula C58H92N16O13
Molecular Weight 1221.5 g/mol
CAS No. 262418-00-8
Cat. No. B549450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBVD 10
CAS262418-00-8
Molecular FormulaC58H92N16O13
Molecular Weight1221.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)OC)N
InChIInChI=1S/C58H92N16O13/c1-8-32(5)46(60)53(83)71-42(30-45(59)77)55(85)74-26-12-15-44(74)52(82)73-47(33(6)9-2)54(84)70-41(28-34-16-20-36(75)21-17-34)51(81)68-38(13-10-24-65-57(61)62)48(78)69-40(27-31(3)4)50(80)67-39(14-11-25-66-58(63)64)49(79)72-43(56(86)87-7)29-35-18-22-37(76)23-19-35/h16-23,31-33,38-44,46-47,75-76H,8-15,24-30,60H2,1-7H3,(H2,59,77)(H,67,80)(H,68,81)(H,69,78)(H,70,84)(H,71,83)(H,72,79)(H,73,82)(H4,61,62,65)(H4,63,64,66)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,46-,47-/m0/s1
InChIKeyJLQHEFJKMUJISI-QUCBMPEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in DMSO
Storage-20°C

BVD 10 (CAS 262418-00-8) for Neuropeptide Y Y1 Receptor Research: A Product-Specific Evidence Guide for Informed Procurement


BVD 10 (CAS 262418-00-8) is a synthetic neuropeptide Y (NPY) analog peptide that acts as a selective antagonist at the NPY Y1 receptor subtype . It is classified as a peptide inhibitor and is primarily utilized as a chemical probe in neurobiological and metabolic research. Its defining characteristic is its subtype selectivity profile, which is defined by its affinity (Ki) across the NPY receptor family. Technical specifications include a molecular weight of 1221.46 g/mol, the formula C58H92N16O13, and the peptide sequence INPIYRLRY with a methyl ester modification at Tyr-9 .

Why Generic NPY Receptor Antagonists Cannot Substitute for BVD 10 in Y1-Specific Functional Studies


The Neuropeptide Y (NPY) system comprises multiple receptor subtypes (Y1, Y2, Y4, Y5) that mediate diverse and sometimes opposing physiological processes, including feeding behavior, vasoconstriction, anxiety, and neuronal excitability. Generic substitution among NPY receptor ligands is not scientifically valid due to vast differences in subtype selectivity profiles, affinity (Ki), and the critical distinction between peptide and non-peptide scaffolds which impact pharmacokinetics, blood-brain barrier penetration, and functional antagonism in vivo [1]. Selecting an inappropriate antagonist can lead to off-target activation or blockade of related receptors, confounding experimental outcomes. The specific differentiation of BVD 10 lies in its quantitative selectivity gap between the Y1 receptor and other NPY subtypes, which is essential for dissecting Y1-specific signaling pathways without interference from Y2, Y4, or Y5 receptor activity .

Quantitative Differentiation of BVD 10: Evidence-Based Comparison Against Closest NPY Y1 Antagonist Analogs


BVD 10 Affinity and Selectivity Profile vs. BIBP 3226: A Ki-Based Comparison

BVD 10 exhibits a distinct subtype selectivity profile compared to the non-peptide antagonist BIBP 3226. While BIBP 3226 demonstrates higher affinity for the Y1 receptor (Ki = 0.47 - 6.8 nM, depending on species and cell line [1]), its selectivity window against other NPY receptor subtypes is narrower than that of BVD 10. Specifically, BIBP 3226 has been reported to bind to the neuropeptide FF receptor (hNPFF2) with a Ki of 79 nM [1]. In contrast, BVD 10 shows a Ki of 25.7 nM for the Y1 receptor, and its affinities for Y2, Y4, and Y5 receptors are 1420 nM, 2403 nM, and 7100 nM, respectively . This represents a >55-fold selectivity window for Y1 over Y2, a >93-fold window for Y1 over Y4, and a >276-fold window for Y1 over Y5.

Neuropeptide Y Receptor Binding Selectivity

BVD 10 vs. BIBO 3304: Selectivity and Potency Trade-offs for NPY Y1 Antagonism

BIBO 3304 is another potent, non-peptide NPY Y1 antagonist with sub-nanomolar IC50 values (0.38 nM and 0.72 nM for human and rat Y1 receptors, respectively) [1] . However, as a non-peptide, BIBO 3304 exhibits significant brain penetrability and oral bioavailability, making it a strong candidate for in vivo feeding studies following peripheral administration [1]. BVD 10, as a peptide analog (MW ~1221 Da), is expected to have limited blood-brain barrier penetration and is typically administered centrally (e.g., intracerebroventricularly) to access Y1 receptors in the CNS . Its reported utility is in studies where local or central blockade of Y1 receptors is required, such as in models of seizure or local neurotransmitter release . The choice between BVD 10 and BIBO 3304 hinges on the experimental requirement for systemic vs. central administration and the desire to avoid potential off-target effects of small molecules.

Feeding Behavior Metabolic Research Receptor Antagonism

BVD 10 Specificity in Functional Assays: Antagonism of NPY-Mediated Glutamate Release

A key functional differentiation for BVD 10 is its demonstrated ability to significantly prevent NPY-induced glutamate increase . While many Y1 antagonists block NPY's effects on feeding or vasoconstriction, BVD 10 has been specifically referenced in the context of modulating glutamatergic neurotransmission. This is relevant for research areas such as epilepsy and seizure disorders, where NPY is known to exert anticonvulsant effects, in part, through Y1 receptor-mediated modulation of glutamate release. The quantitative data for this effect is typically reported as a significant inhibition, but specific EC50 or IC50 values for this functional outcome are not widely standardized in the public domain. The application is based on the compound's selective Y1 antagonism and its ability to block a specific, measurable downstream effect of NPY receptor activation.

Neurotransmission Seizure Research Excitotoxicity

Best Research and Industrial Application Scenarios for BVD 10 Based on Evidence of Selective NPY Y1 Antagonism


Isolating NPY Y1 Receptor Function in Mixed Cell Populations Expressing Multiple NPY Receptor Subtypes

BVD 10 is optimal for in vitro studies where the objective is to dissect the specific contribution of the Y1 receptor subtype to a cellular response. Due to its >55-fold selectivity for Y1 over Y2 and >276-fold over Y5, researchers can apply BVD 10 at concentrations that fully antagonize Y1 (e.g., >100 nM) while leaving Y2, Y4, and Y5 receptors largely unoccupied . This is crucial in tissues like the brain, gastrointestinal tract, or vasculature, where multiple NPY receptors are co-expressed. Using a less selective antagonist like BIBP 3226 (which also binds NPFF receptors) could confound results by introducing off-target effects [1]. This scenario directly stems from the evidence of BVD 10's Ki profile.

Central Nervous System Research Requiring Local or Intracerebroventricular Antagonism of Y1 Receptors

For studies investigating the role of central NPY Y1 receptors in behavior, food intake, anxiety, or neuronal excitability, BVD 10 is a suitable tool when administered via central routes (e.g., i.c.v. injection). As a peptide, its poor blood-brain barrier penetration ensures that its effects are localized to the CNS compartment, avoiding peripheral Y1-mediated effects on blood pressure or gut motility . This is a key differentiation from brain-penetrant non-peptide antagonists like BIBO 3304 . Furthermore, BVD 10 has been specifically referenced for its utility in seizure research, where central Y1 receptor antagonism may modulate epileptiform activity . This application scenario is supported by the compound's peptide nature and its documented use in CNS studies.

Investigating Y1 Receptor-Mediated Modulation of Glutamatergic Neurotransmission

BVD 10 is a preferred reagent for experiments designed to measure the impact of NPY Y1 receptor blockade on glutamate release. Evidence indicates that BVD 10 can significantly prevent NPY-induced glutamate increase . This makes it a valuable probe for researchers studying the intersection of NPY signaling and excitatory neurotransmission, which has implications for epilepsy, neuroprotection, and synaptic plasticity. While other Y1 antagonists may share this property, BVD 10 is explicitly noted for this functional application, providing a clear rationale for its selection in these specialized assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for BVD 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.